molecular formula C8H11IN2O B12823105 (5-Iodo-2-methoxybenzyl)hydrazine

(5-Iodo-2-methoxybenzyl)hydrazine

Cat. No.: B12823105
M. Wt: 278.09 g/mol
InChI Key: VOMFUKCRDDTQDS-UHFFFAOYSA-N
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Description

(5-Iodo-2-methoxybenzyl)hydrazine is an organic compound that features a benzyl group substituted with iodine and methoxy groups, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methoxybenzyl)hydrazine typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(5-Iodo-2-methoxybenzyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-2-methoxybenzyl)hydrazine
  • (5-Iodo-2-methoxybenzyl)amine
  • (5-Iodo-2-methoxybenzyl)alcohol

Uniqueness

(5-Iodo-2-methoxybenzyl)hydrazine is unique due to the presence of both iodine and hydrazine functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

(5-iodo-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11IN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

VOMFUKCRDDTQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)CNN

Origin of Product

United States

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